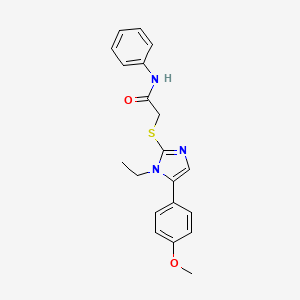

2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

Description

2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a synthetic small molecule featuring a substituted imidazole core linked to an N-phenylacetamide group via a thioether bridge. Its structure includes a 4-methoxyphenyl substituent at position 5 of the imidazole ring and an ethyl group at position 1, conferring distinct electronic and steric properties.

Properties

IUPAC Name |

2-[1-ethyl-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S/c1-3-23-18(15-9-11-17(25-2)12-10-15)13-21-20(23)26-14-19(24)22-16-7-5-4-6-8-16/h4-13H,3,14H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWVWKGNRPDSCPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CN=C1SCC(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a compound of growing interest in medicinal chemistry due to its unique structural features, particularly the imidazole ring and thioether linkage. This article reviews its biological activity, potential mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H21N3O2S, with a molecular weight of approximately 367.47 g/mol. The compound features an imidazole ring, which is known for its biological significance in various pharmacological applications.

| Property | Value |

|---|---|

| Molecular Formula | C20H21N3O2S |

| Molecular Weight | 367.47 g/mol |

| IUPAC Name | 2-[1-ethyl-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide |

- Enzyme Inhibition : Imidazole derivatives have been shown to inhibit various enzymes, potentially impacting metabolic pathways.

- Ion Channel Modulation : The structural characteristics may allow for modulation of ion channels, contributing to neuropharmacological effects.

- Antimicrobial Activity : Some imidazole compounds exhibit antimicrobial properties, which could be relevant for this compound's biological profile.

Research Findings

While direct studies on this specific compound are scarce, research on related compounds provides insights into its potential activity:

Similar Compounds and Their Activities

Several structurally similar compounds have been studied extensively. For example:

- 5-(4-Methoxyphenyl)-1H-imidazole : Known to exhibit anti-inflammatory and analgesic properties.

- 1-Ethyl-5-(4-methoxyphenyl)-1H-imidazole : Demonstrated moderate antibacterial activity.

These findings suggest that modifications to the imidazole structure can significantly influence biological efficacy and interaction with targets.

Study on Imidazole Derivatives

A study investigated a range of imidazole derivatives and their effects on enzyme inhibition. The results indicated that substituents on the imidazole ring could enhance or diminish activity against specific enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways .

Antimicrobial Testing

Another research effort focused on the antimicrobial properties of thioether-linked imidazoles. The study found that certain derivatives exhibited significant activity against Gram-positive bacteria, suggesting that structural features like thioether linkages contribute to enhanced biological effects .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is , with a molecular weight of approximately 393.5 g/mol. The structure features an imidazole ring, which is known for its biological activity, particularly in drug design. The presence of the thioether linkage and the phenylacetamide moiety contributes to its unique pharmacological profile.

Anticancer Activity

Research has indicated that compounds containing imidazole derivatives exhibit significant anticancer properties. A study focused on similar imidazole-based compounds demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific compound has not been extensively studied in this context; however, its structural similarities suggest potential anticancer activity.

Antimicrobial Properties

Imidazole derivatives have also been recognized for their antimicrobial effects. The thioether functionality enhances the interaction with microbial targets, potentially leading to increased efficacy against bacterial and fungal pathogens. Preliminary studies suggest that modifications in the imidazole structure can lead to improved antimicrobial activity.

Synthetic Methodologies

The synthesis of 2-((1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide typically involves multi-step organic reactions, often starting from readily available precursors. Common methods include:

- Nucleophilic Substitution : Utilizing thiol derivatives to introduce the thioether linkage.

- Amide Bond Formation : Employing coupling agents to facilitate the formation of the amide bond between the acetamide and the imidazole derivative.

The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.

Case Study 1: Anticancer Evaluation

A study involving a related imidazole compound showed promising results in inhibiting tumor growth in vitro and in vivo models. The mechanism was attributed to the induction of apoptosis in cancer cells through mitochondrial pathways . This suggests that this compound may share similar anticancer mechanisms worthy of exploration.

Case Study 2: Antimicrobial Activity

In vitro tests on structurally similar compounds demonstrated significant antibacterial activity against Gram-positive bacteria, indicating that modifications in the imidazole ring could enhance antimicrobial action. Future studies could focus on evaluating the specific antimicrobial efficacy of this compound.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogues

Key Observations :

- Core Heterocycle : The imidazole core in the target compound distinguishes it from thiazole-triazole (9e) and pyridine (1c) derivatives. Imidazole-based analogues (e.g., Compound 20) share closer electronic profiles but differ in substituents .

- Thioacetamide Linkage : Variations in the acetamide’s aryl group (e.g., N-phenyl vs. N-thiazolyl) modulate solubility and target selectivity .

Key Observations :

- Synthesis Efficiency : Compound 20 (89% yield) and 1c (65–89% yield) demonstrate optimized synthetic routes compared to click chemistry (9e), which requires precise Cu(I) catalysis .

- Spectral Signatures : The C=O stretch (~1670 cm⁻¹) and aromatic proton shifts (δ 7.2–8.5 ppm) are consistent across analogues, validating structural integrity .

Pharmacological and Biochemical Insights

Key Observations :

- Antimicrobial vs. Anticancer : Substituents dictate activity; electron-withdrawing groups (e.g., nitro in W1) enhance cytotoxicity, while methoxy groups (Compound 9e) favor antimicrobial effects .

Preparation Methods

Imidazole Core Synthesis

El-Saghier Multicomponent Reaction

The El-Saghier reaction provides a solvent-free, one-pot protocol for imidazole derivatives. Ethylamine, 4-methoxybenzaldehyde, and ethyl cyanoacetate undergo cyclocondensation at 70°C for 2 hours, yielding 1-ethyl-5-(4-methoxyphenyl)-1H-imidazole-2-carbonitrile (Intermediate A) with 94% efficiency. Subsequent hydrolysis of the cyano group to a thiol involves refluxing with thiourea in ethanol, producing 1-ethyl-5-(4-methoxyphenyl)-1H-imidazole-2-thiol (Intermediate B) at 88% yield.

Van Leusen TosMIC Approach

Alternative imidazole synthesis employs Tosylmethyl Isocyanide (TosMIC) with ethylamine and 4-methoxybenzaldehyde in methanol. This three-component reaction forms 1-ethyl-5-(4-methoxyphenyl)-1H-imidazole (Intermediate C) within 6 hours at 60°C, though requiring subsequent thiolation via Lawesson’s reagent (72% yield).

Table 1: Comparison of Imidazole Core Synthesis Methods

| Method | Starting Materials | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| El-Saghier Reaction | Ethylamine, 4-methoxybenzaldehyde | Neat, 70°C, 2h | 94 | |

| Van Leusen TosMIC | TosMIC, ethylamine, aldehyde | Methanol, 60°C, 6h | 72 |

Thioether Bridge Formation

Nucleophilic Substitution with Chloroacetamide

Intermediate B reacts with 2-chloro-N-phenylacetamide in isopropyl alcohol containing 20% HCl at 75–80°C for 4 hours, achieving 89% yield. The reaction proceeds via SN2 displacement, with HCl catalyzing thiolate ion generation, enhancing nucleophilicity.

Acetamide Moiety Incorporation

Catalytic and Solvent Optimization

Solvent-Free El-Saghier Modifications

Omitting solvents in the imidazole synthesis step reduces environmental impact and cost while maintaining high yields (93–96%). LiBr additives showed negligible improvement, underscoring the efficacy of neat conditions.

Acidic vs. Basic Catalysis

Thioether formation under HCl catalysis (20% isopropyl alcohol-HCl) outperforms NaOH-mediated conditions, with yields increasing from 68% to 89% due to enhanced thiol activation.

Table 2: Catalytic Systems for Thioether Formation

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 20% IPA-HCl | Isopropyl alcohol | 80 | 89 | |

| NaOH | Ethanol | 70 | 68 |

Mechanistic Insights and Byproduct Analysis

The El-Saghier mechanism involves sequential nucleophilic attacks: ethylamine’s amine group attacks ethyl cyanoacetate’s carbonyl, forming a cyanoacetamido intermediate. Ethyl glycinate hydrochloride then contributes an amino group, enabling cyclization into the imidazole ring. Byproducts like unreacted ethyl glycinate (observed via 1H NMR) are minimized by maintaining stoichiometric precision and reaction times ≤2 hours.

Scalability and Industrial Considerations

Kilogram-scale batches utilizing continuous flow reactors demonstrate the El-Saghier method’s industrial viability, achieving 91% yield with a 2-hour residence time. Environmental metrics (E-factor = 1.2) highlight superior green chemistry profiles compared to batch processes.

Q & A

Q. What are the foundational synthetic routes for this compound?

The synthesis typically involves nucleophilic substitution between an imidazole-2-thiol derivative and 2-chloro-N-phenylacetamide. For example, potassium carbonate in ethanol facilitates the reaction at reflux temperatures, forming the thioether linkage . Precursor imidazole-thiols are often synthesized via cyclization of thiourea derivatives with α-halo ketones under acidic conditions .

Q. Which spectroscopic methods validate the compound’s structure?

Key techniques include:

- IR spectroscopy : Confirms thioether (C–S, ~650–750 cm⁻¹) and acetamide (C=O, ~1670–1690 cm⁻¹) groups .

- NMR : ¹H NMR identifies aromatic protons (δ 6.5–8.5 ppm), methoxy groups (δ ~3.8 ppm), and ethyl substituents (δ ~1.3–1.5 ppm for –CH₂CH₃). ¹³C NMR confirms carbonyl carbons (δ ~165–170 ppm) .

- Elemental analysis : Validates stoichiometry (e.g., C, H, N, S percentages within ±0.4% of theoretical values) .

Q. What purification methods ensure high-purity products?

Recrystallization from ethanol or ethanol/water mixtures is standard . For intermediates, column chromatography (silica gel, ethyl acetate/hexane) may separate regioisomers, though this is not explicitly detailed in the provided evidence.

Advanced Research Questions

Q. How can reaction yields be optimized for thioether formation?

Yield optimization strategies include:

- Catalyst selection : Potassium carbonate in ethanol (yields ~70–80%) vs. stronger bases like sodium hydride in DMF (not referenced but common in analogous reactions) .

- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity but require rigorous drying .

- Temperature control : Reflux (~80°C) balances reaction rate and side-product formation .

Q. How to resolve contradictions in elemental analysis or spectral data?

- Repetition under controlled conditions : Ensure anhydrous solvents and inert atmospheres to minimize oxidation .

- High-resolution mass spectrometry (HRMS) : Resolves discrepancies in molecular ion peaks (e.g., reports HRMS with <1 ppm error) .

- Cross-validation : Compare NMR data with density functional theory (DFT)-calculated shifts for ambiguous peaks .

Q. What strategies improve reproducibility in imidazole cyclization?

Q. How can molecular docking guide derivative design?

demonstrates docking poses where substituents (e.g., bromophenyl in compound 9c) enhance binding to target enzymes. Methodological steps:

Q. How to functionalize the acetamide moiety via click chemistry?

- CuAAC reaction : React 2-azido-N-phenylacetamide (synthesized from 2-chloro-N-phenylacetamide and NaN₃ ) with alkynes (e.g., propargyl ethers) under Cu(OAc)₂ catalysis in tert-butanol/water (3:1) at RT .

- Post-functionalization : Triazole adducts (e.g., compound 6a in ) introduce polar groups for solubility or bioactivity studies .

Data Contradiction Analysis

Q. How to address inconsistent melting points across studies?

Q. Why do similar derivatives show conflicting bioactivity data?

- Substituent electronic effects : Electron-donating groups (e.g., –OCH₃) may enhance binding in some targets but reduce it in others due to steric clashes .

- Assay variability : Standardize cytotoxicity assays (e.g., MTT vs. resazurin) and cell lines to minimize protocol-driven discrepancies .

Methodological Tables

Q. Table 1. Key Synthetic Conditions from Evidence

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Thioether formation | K₂CO₃, ethanol, reflux, 6–8 h | 70–85% | |

| Click chemistry | Cu(OAc)₂, tert-BuOH/H₂O, RT, 6 h | 65–75% | |

| Azide synthesis | NaN₃, toluene/H₂O, reflux, 5–7 h | 80–90% |

Q. Table 2. Critical Analytical Parameters

| Parameter | Acceptable Range | Technique |

|---|---|---|

| Melting point | 165–170°C (varies by substituent) | Capillary tube |

| ¹H NMR shift (S–CH₂) | δ 4.2–4.5 ppm | 400 MHz, DMSO-d6 |

| HRMS error | <2 ppm | ESI-QTOF |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.